molecular formula C20H19N5O B2936952 (4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1903331-76-9

(4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No. B2936952
CAS RN: 1903331-76-9
M. Wt: 345.406
InChI Key: AWPORTJXNVIMTQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an imidazole ring and a pyrimidine ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . The pyrimidine ring system is present in pyrimidine and purine bases of DNA and RNA .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst gave 4-(1H-imidazol-1-yl)benzaldehyde which on treatment with substituted acetophenones yielded corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride resulted in title compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The compound, due to its imidazole and pyrimidine moieties, may undergo a variety of chemical reactions. For instance, imidazole can act as a nucleophile in substitution reactions, and it can also participate in acid-base reactions due to its amphoteric nature .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the wide range of activities exhibited by imidazole derivatives . Additionally, new synthetic routes could be explored to improve the efficiency of its synthesis .

Mechanism of Action

Imidazole and its Derivatives

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Target of Action

The primary targets of imidazole derivatives can vary widely depending on the specific compound and its structure. Some imidazole derivatives target enzymes or receptors involved in various biochemical pathways .

Mode of Action

The mode of action of imidazole derivatives can also vary. Some may inhibit the function of their target, while others may enhance it .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways. For example, some may inhibit the synthesis of certain proteins or nucleic acids, while others may alter signal transduction pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole derivatives can vary widely depending on the specific compound and its structure .

Result of Action

The molecular and cellular effects of imidazole derivatives can include changes in gene expression, alterations in cellular metabolism, or cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole derivatives .

properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c26-20(15-3-1-14(2-4-15)11-24-8-7-21-13-24)25-16-5-6-19(25)17-10-22-12-23-18(17)9-16/h1-4,7-8,10,12-13,16,19H,5-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPORTJXNVIMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene

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